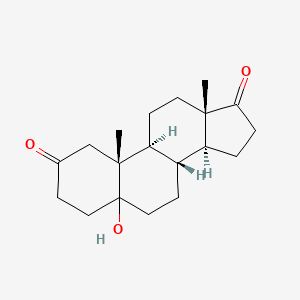![molecular formula C23H24N4O4 B13825825 [2-(Ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate](/img/structure/B13825825.png)
[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the pyrazole ring, followed by the introduction of the phenyl and dimethylphenyl groups. The final steps involve the addition of the ethylcarbamoylamino and oxoethyl groups under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, [2-(Ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways. Its interactions with biological molecules can provide insights into various biochemical processes.
Medicine
In medicine, this compound may have potential therapeutic applications. Research may focus on its efficacy as a drug candidate for treating specific diseases or conditions.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings. Its chemical properties can be exploited to create products with enhanced performance characteristics.
作用機序
The mechanism of action of [2-(Ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, the compound may inhibit an enzyme involved in a disease pathway, thereby reducing the progression of the disease.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives with phenyl and dimethylphenyl groups. Examples include:
- [2-(Methylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate
- [2-(Ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-(4-methylphenyl)pyrazole-4-carboxylate
Uniqueness
What sets [2-(Ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
特性
分子式 |
C23H24N4O4 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
[2-(ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C23H24N4O4/c1-4-24-23(30)25-20(28)14-31-22(29)19-13-27(17-8-6-5-7-9-17)26-21(19)18-11-10-15(2)12-16(18)3/h5-13H,4,14H2,1-3H3,(H2,24,25,28,30) |
InChIキー |
TYUQDMGJJRYEPH-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NC(=O)COC(=O)C1=CN(N=C1C2=C(C=C(C=C2)C)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-[4-(6-Fluoro-2,3-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B13825749.png)
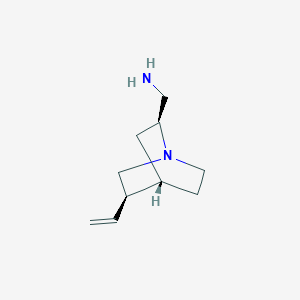
![(1R,9R)-10,10-dimethyl-4-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3-azatricyclo[7.1.1.0(2),]undeca-2(7),3,5-triene](/img/structure/B13825760.png)
![2-(4-Tert-butylphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B13825761.png)
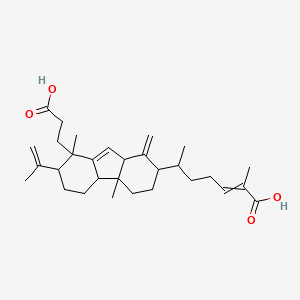

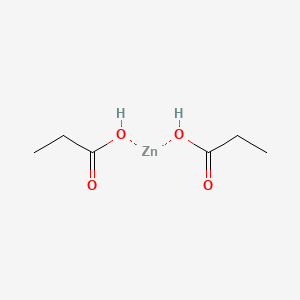
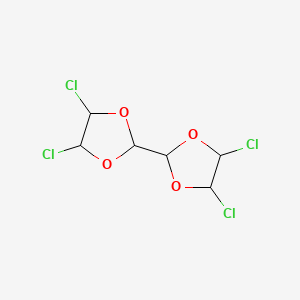
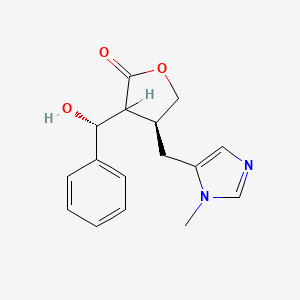
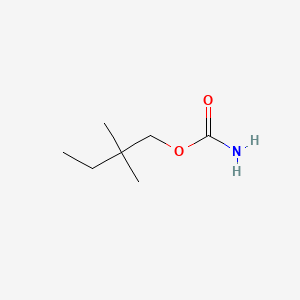
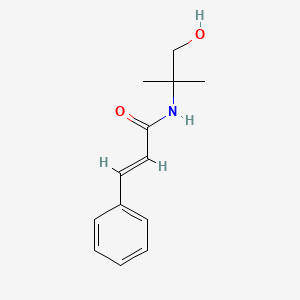

![(2S)-2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B13825820.png)
